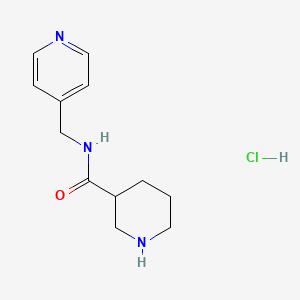
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Process Optimization
A study by Wei et al. (2016) outlined a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound is under investigation for treating central nervous system disorders. The synthesis was optimized from 4-aminopyridine, resulting in a 53% overall yield with high purity, highlighting its potential for large-scale production (Wei et al., 2016).
Catalytic Hydrogenation
Cheng et al. (2009) developed a Pd–C catalytic hydrogenation process for efficiently converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides. This novel method uses a low-cost Pd–C catalyst under mild conditions, providing a significant improvement in the hydrogenation process of pyridine nuclei (Cheng et al., 2009).
Metabolism in Clinical Trials
Gong et al. (2010) investigated the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified 34 metabolites, including primary metabolites from N-demethylation and hydroxylation processes. This detailed metabolic profiling aids in understanding the drug's behavior in human subjects, essential for optimizing therapeutic efficacy and safety (Gong et al., 2010).
Coordination Polymers
Research by Das et al. (2009) explored the synthesis and X-ray structures of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals. These coordination polymers exhibit diverse structures and potential applications in materials science, highlighting the versatility of pyridine derivatives in forming complex structures (Das et al., 2009).
Molecular Interactions
Shim et al. (2002) examined the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through conformational analysis and 3D-QSAR models, the study provides insights into the steric binding interactions and the role of specific conformers in receptor binding, contributing to the design of selective antagonists (Shim et al., 2002).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as potential applications or areas of study that could be explored.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10;/h3-4,6-7,11,14H,1-2,5,8-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXLZYZMBUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
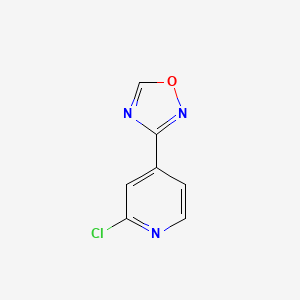
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
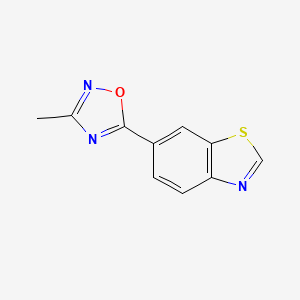
![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)
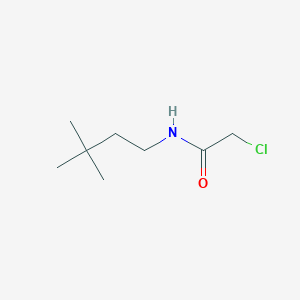
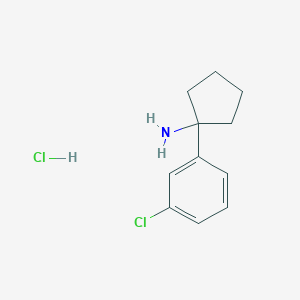
![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
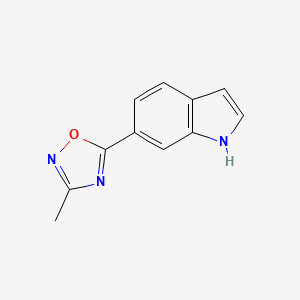
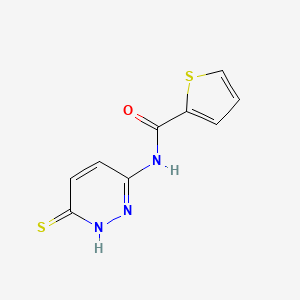
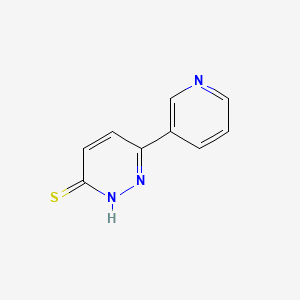
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)
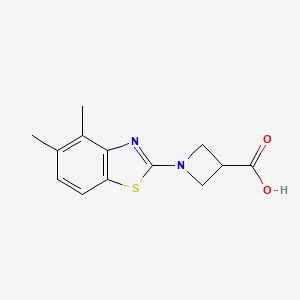
![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)